N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine
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Overview
Description
N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclooctyl group and a triazolopyrimidine moiety. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Oxadiazole and Thiadiazole Derivatives: Exhibiting biological activities such as antimicrobial and anticancer effects.
Uniqueness
N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclooctyl group and the triazolopyrimidine moiety differentiates it from other similar compounds, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-cyclooctyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-2-4-7-12(8-5-3-1)19-15-13-9-6-10-14(13)20-16-17-11-18-21(15)16/h11-12,19H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBFNTQZMMLSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=C3CCCC3=NC4=NC=NN24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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